molecular formula C10H10Cl2N2O2 B14907862 N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide

Cat. No.: B14907862
M. Wt: 261.10 g/mol
InChI Key: ZGOQCRWTKUHCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group, a carbonyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichlorophenylacetic acid with an appropriate amine under specific conditions. The reaction may require the use of coupling agents such as carbodiimides or other activating agents to facilitate the formation of the amide bond. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Optimization of reaction parameters and purification techniques is crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-oxoethyl)-2-phenylacetamide: Lacks the dichloro substitution on the phenyl ring.

    N-(2-amino-2-oxoethyl)-2-(2,4-dichlorophenyl)acetamide: Has different substitution patterns on the phenyl ring.

Uniqueness

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these groups may enhance its stability, solubility, or interaction with specific molecular targets.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C10H10Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-10(16)14-5-9(13)15/h1-3H,4-5H2,(H2,13,15)(H,14,16)

InChI Key

ZGOQCRWTKUHCFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.